molecular formula C12H10S2 B8459852 4,8-dimethylthieno[2,3-f][1]benzothiole

4,8-dimethylthieno[2,3-f][1]benzothiole

Cat. No.: B8459852
M. Wt: 218.3 g/mol
InChI Key: KIXYFUIWGAMYTM-UHFFFAOYSA-N
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Description

4,8-Dimethylthieno[2,3-f][1]benzothiole is a fused heterocyclic compound featuring a benzothiole core fused with a thiophene ring at the [2,3-f] position, substituted with methyl groups at the 4 and 8 positions. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. The compound is synthesized via photocycloaddition or metal-mediated reactions, as demonstrated in studies involving thiophene-fused quinone derivatives .

Properties

Molecular Formula

C12H10S2

Molecular Weight

218.3 g/mol

IUPAC Name

4,8-dimethylthieno[2,3-f][1]benzothiole

InChI

InChI=1S/C12H10S2/c1-7-9-3-5-14-12(9)8(2)10-4-6-13-11(7)10/h3-6H,1-2H3

InChI Key

KIXYFUIWGAMYTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CSC2=C(C3=C1SC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethylthieno2,3-fbenzothiole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 4,8-dimethylthieno2,3-fbenzothiole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethylthieno2,3-fbenzothiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thieno ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4,8-Dimethylthieno2,3-fbenzothiole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-dimethylthieno2,3-fbenzothiole and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed bioactivities. For example, the compound may inhibit certain enzymes or interact with cellular receptors, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-f]benzofuran-4,8-dione Derivatives

Structural Differences: Replacing sulfur in the benzothiole core with oxygen yields benzofuran analogs. For example, ethyl 7-methyl-4,8-dioxo-2,3,4,8-tetrahydrothieno[2,3-f]benzofuran-6-carboxylate shares the fused thiophene ring but incorporates a ketone group and ester functionality . Synthesis: Both compounds utilize photocycloaddition or Ce(IV)-mediated reactions, but the benzofuran derivatives require additional oxidation steps to form the dione moiety .

Alkoxy-Substituted Thieno[2,3-f][1]benzothioles

Example: 2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole (CAS 1336893-15-2) features alkoxy chains instead of methyl groups, significantly altering solubility and electronic properties.

Property 4,8-Dimethylthieno[2,3-f][1]benzothiole 2,6-Dibromo-4,8-bis(2-butyloctoxy) Derivative
Molecular Weight ~290–310 g/mol (estimated) 716.716 g/mol
Substituents Methyl Bromine + alkoxy chains
Applications Medicinal chemistry (hypothetical) Organic semiconductors
Synthesis Complexity Moderate High (multiple substitution steps)

Key Insight : Alkoxy derivatives exhibit enhanced solubility in organic solvents, making them suitable for optoelectronic devices, whereas methyl groups prioritize steric effects over solubility .

Thieno[3,4-f][2]benzothiole-4,8-dione Derivatives

Example: 1,3-Dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione (CAS 2093197-88-5) introduces ketone groups and bromine atoms.

  • Structural Impact : The dione moiety increases electrophilicity, enabling nucleophilic attacks at the 4,8-positions, unlike the methyl-substituted analog.
  • Applications : Brominated derivatives are intermediates in polymer synthesis, leveraging their reactivity for cross-coupling reactions .

Thieno[2,3-b]thiophene-Based Systems

Example: 3,3'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(5-amino-7-aryle-7H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile) features a thieno[2,3-b]thiophene core.

  • Electronic Properties: The extended conjugation in thieno[2,3-b]thiophene derivatives results in lower bandgaps (~1.5–2.0 eV) compared to the benzothiole analog (~2.5–3.0 eV estimated).
  • Synthesis: Requires multi-step nucleophilic substitution and cyclization, contrasting with the one-step photocycloaddition used for this compound .

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